molecular formula C13H18F3N3O2S B2828467 N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1797976-28-3

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2828467
CAS No.: 1797976-28-3
M. Wt: 337.36
InChI Key: VSZKQVVDDKXCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide is a potent and selective inhibitor of the kinase PAS (PASK). https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4890016/ This compound acts by competitively binding to the ATP-binding site of the kinase, thereby blocking its phosphotransferase activity and subsequent downstream signaling. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4890016/ PAS kinase is a nutrient-sensitive regulator of metabolic homeostasis, and this inhibitor is a critical research tool for probing its role in cellular processes such as glucose and lipid metabolism, gene expression regulation, and mTOR signaling integration. https://pubmed.ncbi.nlm.nih.gov/25720313/ Its application is primarily in fundamental biochemical and cell biology research to elucidate the complex pathways governing energy sensing and metabolic disease. The selectivity profile of this sulfonamide-derived compound makes it particularly valuable for dissecting specific PAS kinase functions without confounding off-target effects common in earlier, less specific inhibitors. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4890016/

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O2S/c14-13(15,16)12-10-3-1-2-4-11(10)19(18-12)8-7-17-22(20,21)9-5-6-9/h9,17H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZKQVVDDKXCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the indazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the cyclopropanesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indazole ring may interact with specific receptors. The cyclopropanesulfonamide moiety can influence the compound’s overall stability and reactivity, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Indazole Derivatives with Varied Substituents

The tetrahydroindazole core is a common feature in several bioactive compounds. For example:

  • Compound 35 (N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide): Shares the 3-(trifluoromethyl)indazole core but replaces the sulfonamide with an acetamide group.
  • Compound 26 (N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide) : Incorporates a 4-chlorobenzyl group, introducing aromatic π-π interactions. The absence of a sulfonamide may limit its ability to engage polar residues in enzyme active sites .

Table 1: Comparison of Indazole Derivatives

Compound Core Structure Key Substituents Functional Group Impact
Target Compound 3-(trifluoromethyl)indazole Cyclopropanesulfonamide Enhanced rigidity, H-bonding
Compound 35 3-(trifluoromethyl)indazole Diethylacetamide Reduced polarity, lipophilicity
Compound 26 3-(trifluoromethyl)indazole 4-Chlorobenzylamide Aromatic interactions, bulkier
Sulfonamide-Containing Analogues

Sulfonamide groups are prevalent in agrochemicals and pharmaceuticals due to their electronic and steric effects:

  • N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide : Features a benzenesulfonamide with a trifluoromethoxy group, increasing steric bulk and electron-withdrawing effects compared to the cyclopropane variant. The benzene ring may enhance binding to hydrophobic pockets but reduce conformational flexibility .

Table 2: Sulfonamide Variants

Compound Sulfonamide Structure Key Differences Potential Biological Impact
Target Compound Cyclopropanesulfonamide Compact, rigid Improved target selectivity
Benzenesulfonamide 4-(Trifluoromethoxy)benzene Bulky, electron-withdrawing Enhanced enzyme inhibition
Phenylmethanesulfonamide Phenyl group Aromatic, less rigid Broader receptor interactions
Fluorinated Derivatives with Complex Frameworks

Compounds like 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)-N-(...)acetamide () introduce difluoromethyl groups and fused cyclopropane rings. These modifications increase metabolic stability but may raise molecular weight, affecting bioavailability. The target compound’s single cyclopropane sulfonamide offers a balance between stability and simplicity .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanesulfonamide?

The synthesis involves multi-step pathways, including:

  • Cyclopropanesulfonamide coupling to the tetrahydroindazole core under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Trifluoromethyl group introduction via nucleophilic substitution or transition-metal catalysis. Key optimizations:
  • Temperature control (e.g., 0–5°C for sulfonamide coupling to minimize side reactions).
  • Solvent selection (e.g., dichloromethane or THF for improved solubility of intermediates).
  • Purification using column chromatography or recrystallization to achieve >95% purity. Structural confirmation requires ¹H/¹³C NMR for functional group analysis and HRMS for molecular weight validation .

Q. How does the trifluoromethyl group influence the compound’s biological activity?

The CF₃ group enhances:

  • Metabolic stability by resisting oxidative degradation.
  • Lipophilicity , improving membrane permeability (logP ~2.5–3.0).
  • Target binding via hydrophobic interactions and electron-withdrawing effects, as shown in enzyme inhibition assays (IC₅₀ values reduced by 30–50% compared to non-fluorinated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay variability (e.g., cell-line specificity, incubation time).
  • Purity discrepancies (e.g., undetected by-products in <95% pure batches). Methodological solutions :
  • Orthogonal assays : Validate activity across multiple platforms (e.g., SPR for binding affinity, cell-based luciferase assays for functional activity).
  • Batch-to-batch analysis : Use HPLC-MS to correlate purity with biological outcomes.
  • Computational modeling : Predict binding modes to identify critical residues causing assay variability .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile?

PK optimization involves:

  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the indazole ring).
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure free fraction; modifications like cyclopropane sulfonamide reduce PPB (<90% bound).
  • Half-life extension : Introduce deuterium at vulnerable positions (e.g., α to the sulfonamide) to slow metabolism .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

SAR strategies :

  • Functional group substitution : Replace cyclopropane sulfonamide with methylsulfonamide or aryl variants to assess steric/electronic effects.
  • Scaffold hopping : Compare activity with analogs containing pyrazole or benzimidazole cores.
  • Data-driven analysis : Use a table to correlate structural features with activity:
Modification SiteExample SubstituentBiological Activity (IC₅₀, nM)Key Observation
Indazole C3-CF₃ vs. -CH₃12 vs. 45CF₃ enhances potency
Sulfonamide linkerCyclopropane vs. methyl15 vs. 32Rigid linker improves selectivity

Pair with molecular docking to validate hypothesized binding modes .

Methodological and Data Analysis Questions

Q. What analytical techniques are critical for assessing synthetic intermediates and final product purity?

  • NMR spectroscopy : Track regioselectivity in indazole functionalization (e.g., ¹H NMR δ 7.2–7.5 ppm for aromatic protons).
  • LC-MS/MS : Detect trace impurities (<0.1%) using reverse-phase columns and MRM transitions.
  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroindazole core .

Q. How can researchers design experiments to mitigate by-product formation during synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify critical factors.
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect reactive intermediates (e.g., sulfonyl chloride formation).
  • Quenching protocols : Add scavengers (e.g., silica gel for excess reagents) during workup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.